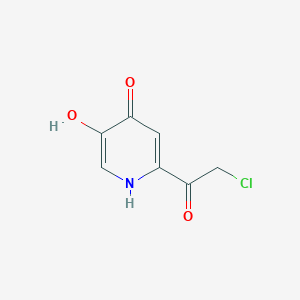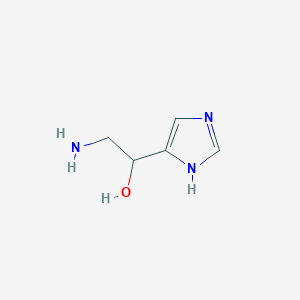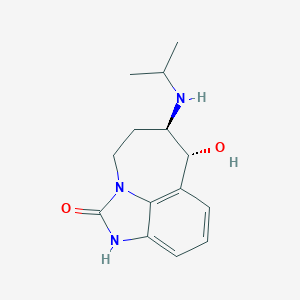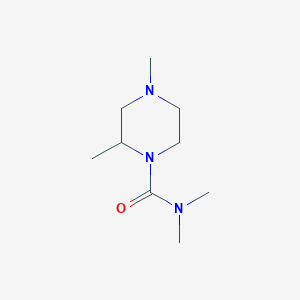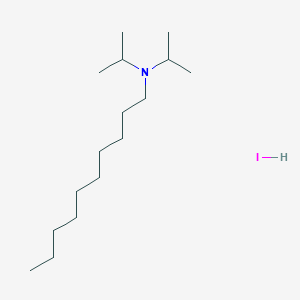
N,N-di(propan-2-yl)decan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-di(propan-2-yl)decan-1-amine, also known as DIDA, is a chemical compound that has gained attention in scientific research due to its unique properties. DIDA is a tertiary amine that is synthesized through a multistep process and has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
N,N-di(propan-2-yl)decan-1-amine has been found to act as a surfactant and has been shown to have an effect on the membrane structure of cells. It has also been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Effets Biochimiques Et Physiologiques
Studies have shown that N,N-di(propan-2-yl)decan-1-amine has a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective effects. It has also been found to have an effect on lipid metabolism and can modulate the expression of genes involved in lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-di(propan-2-yl)decan-1-amine is a relatively stable compound and can be easily synthesized in the laboratory. It has also been found to have low toxicity, making it a safe compound to work with. However, one limitation of N,N-di(propan-2-yl)decan-1-amine is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on N,N-di(propan-2-yl)decan-1-amine. One area of interest is its potential as a drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of interest is its potential as a surfactant in the development of new drug delivery systems. Additionally, further research is needed to fully understand the mechanism of action of N,N-di(propan-2-yl)decan-1-amine and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of N,N-di(propan-2-yl)decan-1-amine involves a multistep process that starts with the reaction between decanoic acid and propan-2-ol to form decanoate ester. This ester is then reacted with diisopropylamine to form the corresponding amide, which is then reduced with lithium aluminum hydride to produce N,N-di(propan-2-yl)decan-1-amine.
Applications De Recherche Scientifique
N,N-di(propan-2-yl)decan-1-amine has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. Its unique structure and properties make it a promising candidate for drug discovery and development.
Propriétés
Numéro CAS |
120186-27-8 |
|---|---|
Nom du produit |
N,N-di(propan-2-yl)decan-1-amine |
Formule moléculaire |
C16H36IN |
Poids moléculaire |
369.37 g/mol |
Nom IUPAC |
N,N-di(propan-2-yl)decan-1-amine;hydroiodide |
InChI |
InChI=1S/C16H35N.HI/c1-6-7-8-9-10-11-12-13-14-17(15(2)3)16(4)5;/h15-16H,6-14H2,1-5H3;1H |
Clé InChI |
RDNMOYZEMHOLIF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCN(C(C)C)C(C)C.I |
SMILES canonique |
CCCCCCCCCCN(C(C)C)C(C)C.I |
Synonymes |
IEM 1194 IEM-1194 N-decyl-N,N-diisopropylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



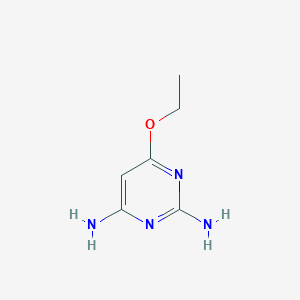
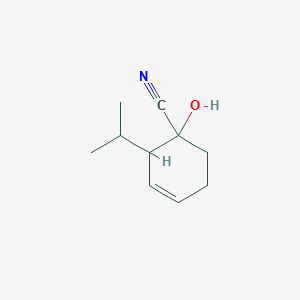


![(2S)-2-amino-N-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[2-[[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]amino]acetyl]-3-(3,4-dihydroxyphenyl)propanamide](/img/structure/B38593.png)
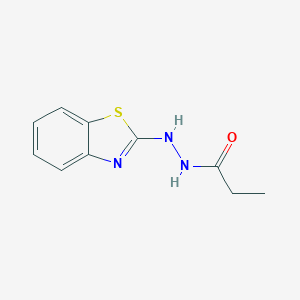
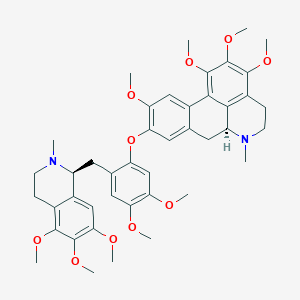
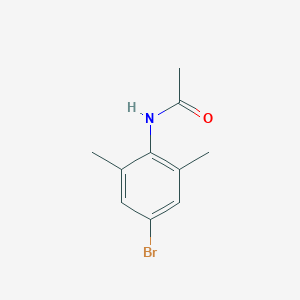
![1H-Phenanthro[9,10-d]imidazole](/img/structure/B38602.png)

